molecular formula C17H25NO3S B451234 ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B451234
M. Wt: 323.5g/mol
InChI Key: ULLGQLFGBCBMKD-UHFFFAOYSA-N
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Description

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is an organic compound with the molecular formula C17H25NO3S. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl ester, an isopropyl group, and a cyclohexylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe cyclohexylcarbonylamino group is then added through a series of reactions involving cyclohexanecarboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C17H25NO3S

Molecular Weight

323.5g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-4-21-17(20)13-10-14(11(2)3)22-16(13)18-15(19)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19)

InChI Key

ULLGQLFGBCBMKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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